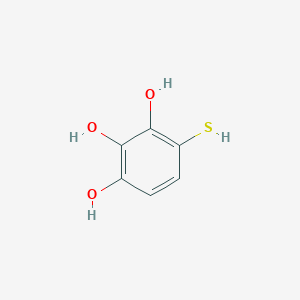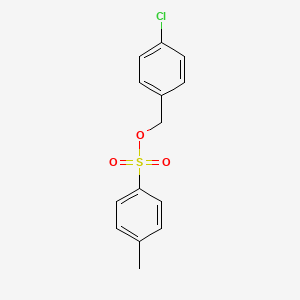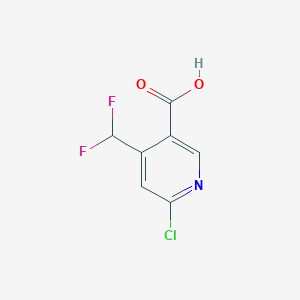
2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H11F2NO·HCl. It is a research chemical used in various scientific studies and applications. The compound features a cyclobutyl ring substituted with two fluorine atoms, an amino group, and a hydroxyl group, making it a versatile molecule for research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is carried out using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amino Group Addition: The amino group is introduced through amination reactions, often using ammonia or amines under suitable conditions.
Hydroxyl Group Addition: The hydroxyl group is introduced via hydrolysis or reduction reactions.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers
Applications De Recherche Scientifique
2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(3,3-difluorocyclobutyl)ethanone hydrochloride: Similar structure but with a ketone group instead of a hydroxyl group.
1-(3,3-Difluorocyclobutyl)ethan-1-ol: Lacks the amino group, making it less versatile for certain applications
Uniqueness
2-Amino-1-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between stability and reactivity, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C6H12ClF2NO |
|---|---|
Poids moléculaire |
187.61 g/mol |
Nom IUPAC |
2-amino-1-(3,3-difluorocyclobutyl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)1-4(2-6)5(10)3-9;/h4-5,10H,1-3,9H2;1H |
Clé InChI |
MCNDDAIUYFKLEP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)C(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(adamantan-1-yl)methyl]-2-methoxybenzamide](/img/no-structure.png)


![Tert-butyl 2-[(4-cyanophenyl)amino]acetate](/img/structure/B13574764.png)

![3-Amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13574790.png)
![methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride](/img/structure/B13574796.png)
![5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid](/img/structure/B13574798.png)
![methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13574803.png)
